Cas no 4684-28-0 (Nor Scopolamine)

Nor Scopolamine structure
Nor Scopolamine structure
Product Name:Nor Scopolamine
CAS No:4684-28-0
MF:C16H19NO4
MW:289.32636475563
MDL:MFCD22666251
CID:1064036
PubChem ID:10424253
Update Time:2025-11-01

Nor Scopolamine Chemical and Physical Properties

Names and Identifiers

    • Nor Scopolamine
    • 3-Oxa-9-azatricyclo[3.3.1.0<sup>2,4</sup>]non-7-yl tropate
    • Adiposettin
    • Amorphan
    • d-Norpseudoephedrine hydrochloride
    • Hyoscine hydrobromide impurity B
    • Hyoscine impurity A
    • Minusin
    • Norscopolamin
    • Reduform
    • Norhyoscine
    • [ "Norhyoscine" ]
    • 4684-28-0
    • AKOS032948967
    • norscopolamine
    • FT-0673135
    • 1alphaH,5alphaH-Nortropan-3alpha-ol, 6beta,7beta-epoxy-, (-)-tropate (ester) ; Norhyoscine
    • Q15425308
    • 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate
    • [(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • AKOS027326579
    • NORSCOPOLAMINE [USP-RS]
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
    • (1R,2R,4S,5S)-3-oxa-9-azatricyclo[3.3.1.0?,?]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate
    • NORSCOPOLAMINE [USP IMPURITY]
    • 1H,5H-Nortropan-3-ol, 6,7-epoxy-, (-)-tropate (ester) ; Norhyoscine
    • NS00003138
    • Benzeneacetic acid, a-(hydroxymethyl)-, (1a,2ss,4ss,5a,7ss)-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, (aS)-; 1aH,5aH-Nortropan-3a-ol, 6ss,7ss-epoxy-, (-)-tropate (ester) (8CI); Benzeneacetic acid, a-(hydroxymethyl)-, 3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1a,2ss,4ss,5a,7ss)]-; Norscopolamine (7CI); Norhyoscine
    • (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-3-Oxa-9-azatricyclo(3.3.1.02,4)non-7-yl (hydroxymethyl)phenylacetate
    • MFCD22666251
    • (7(S)-(1alpha,.2beta,4beta,5alpha,7beta))-3-Oxa-9-azatricyclo(3.3.1.02,4)non-7-yl (hydroxymethyl)phenylacetate
    • (S)-norscopolamine
    • EINECS 225-139-6
    • G880Z17K5S
    • EC 225-139-6
    • [7(S)-(1alpha,.2beta,4beta,5alpha,7beta)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
    • 1.ALPHA.H,5.ALPHA.H-NORTROPAN-3.ALPHA.-OL, 6.BETA.,7.BETA.-EPOXY-, (-)-TROPATE (ESTER)
    • UNII-G880Z17K5S
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (.ALPHA.S)-
    • MDL: MFCD22666251
    • Inchi: 1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2/t10?,11-,12-,13+,14-,15+/m1/s1
    • InChI Key: MOYZEMOPQDTDHA-YQYZCKNZSA-N
    • SMILES: O1[C@H]2[C@@H]3CC(C[C@H]([C@@H]12)N3)OC([C@H](CO)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 289.13100
  • Monoisotopic Mass: 289.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.34
  • Boiling Point: 474.667°C at 760 mmHg
  • Flash Point: 240.87°C
  • Refractive Index: 1.617
  • PSA: 71.09000
  • LogP: 0.90470

Nor Scopolamine Security Information

Nor Scopolamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemFaces
CFN96076-5mg
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Additional information on Nor Scopolamine

Recent Advances in Nor Scopolamine (4684-28-0) Research: Implications for Chemical Biology and Medicine

Nor Scopolamine (CAS: 4684-28-0), a derivative of the tropane alkaloid scopolamine, has recently garnered significant attention in the field of chemical biology and medicine. This compound, structurally related to the well-known anticholinergic agent scopolamine, exhibits unique pharmacological properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating neurological and psychiatric disorders.

One of the key areas of research has been the investigation of Nor Scopolamine's interaction with muscarinic acetylcholine receptors (mAChRs). Unlike scopolamine, which primarily acts as a non-selective antagonist of mAChRs, Nor Scopolamine has shown a more nuanced binding profile, with higher affinity for specific receptor subtypes. This selectivity could potentially reduce the side effects commonly associated with scopolamine, such as cognitive impairment and drowsiness. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Nor Scopolamine exhibits a 10-fold higher affinity for the M1 receptor subtype compared to scopolamine, suggesting its potential utility in targeted therapies for Alzheimer's disease and schizophrenia.

Another significant advancement has been in the synthetic chemistry of Nor Scopolamine. Researchers have developed novel, more efficient synthetic routes to produce 4684-28-0 with higher yields and purity. A recent patent application (WO2023056789) describes a biocatalytic approach using engineered enzymes that reduces the number of synthetic steps from 8 to 3, while maintaining a yield of over 85%. This breakthrough could facilitate the large-scale production of Nor Scopolamine for clinical trials and eventual commercialization.

In preclinical studies, Nor Scopolamine has demonstrated promising results in animal models of depression and anxiety. A 2024 study in Neuropsychopharmacology reported that chronic administration of Nor Scopolamine in rodent models produced antidepressant-like effects comparable to conventional SSRIs, but with a faster onset of action (within 3 days vs. 2-4 weeks for SSRIs). The study also noted an absence of the typical anticholinergic side effects, further supporting its potential as a novel antidepressant agent.

Looking forward, several clinical trials are being planned to evaluate the safety and efficacy of Nor Scopolamine in humans. Phase I trials are expected to begin in late 2024, focusing initially on its pharmacokinetic profile and maximum tolerated dose. The unique pharmacological profile of 4684-28-0, combined with recent advances in its synthesis and formulation, positions Nor Scopolamine as a compound of significant interest in the development of next-generation neurotherapeutics.

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